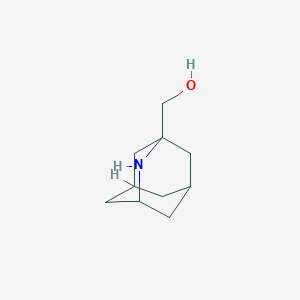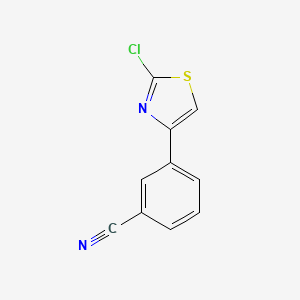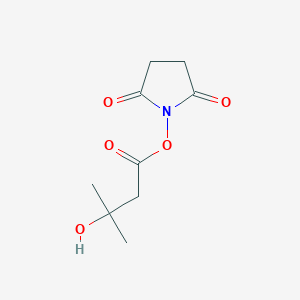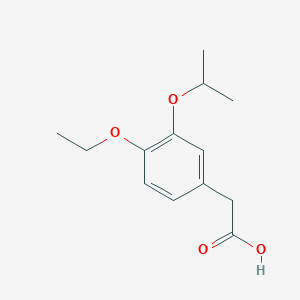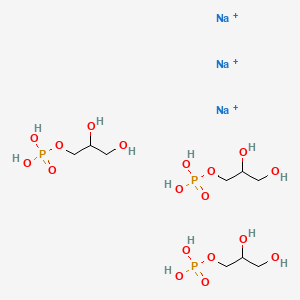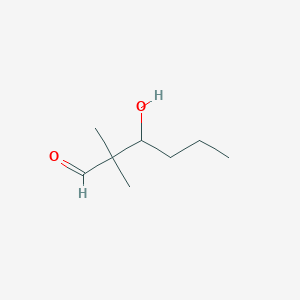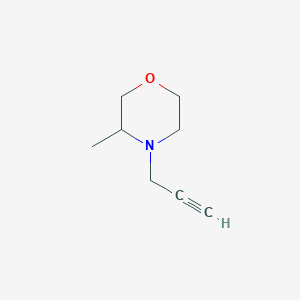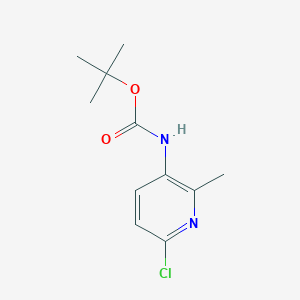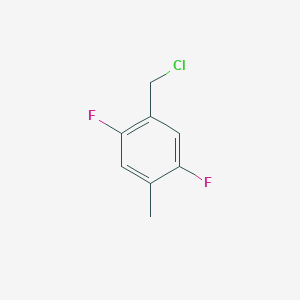
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methyl group
Preparation Methods
The synthesis of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene typically involves the chloromethylation of 2,5-difluoro-4-methylbenzene. One common method includes the reaction of 2,5-difluoro-4-methylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction .
Scientific Research Applications
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene in various reactions involves the electrophilic nature of the chloromethyl group, which makes it susceptible to nucleophilic attack. The presence of fluorine atoms increases the electron-withdrawing effect, further enhancing the electrophilicity of the chloromethyl group. This facilitates various substitution and addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-4-fluorobenzene: This compound has only one fluorine atom, making it less electron-withdrawing compared to this compound.
1-(Chloromethyl)-2,4-difluorobenzene: Similar to our compound but lacks the methyl group, which can influence its reactivity and physical properties.
1-(Chloromethyl)-2,5-dichlorobenzene:
These comparisons highlight the unique properties of this compound, particularly its increased electrophilicity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |
InChI Key |
LTQRIGVRQSXSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
